molecular formula C10H14N2O3 B2777901 tert-Butyl (3-hydroxypyridin-2-yl)carbamate CAS No. 902835-93-2

tert-Butyl (3-hydroxypyridin-2-yl)carbamate

Cat. No.: B2777901
CAS No.: 902835-93-2
M. Wt: 210.233
InChI Key: BPSPUTQMBTUUTL-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxypyridin-2-yl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to the amino moiety of a 3-hydroxypyridine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatility as an intermediate. The hydroxyl group at the 3-position and the Boc-protected amine at the 2-position make it amenable to further functionalization, enabling applications in drug development, particularly for kinase inhibitors or protease-targeting molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-hydroxypyridin-2-yl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of 3-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions at low temperatures to prevent decomposition .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. Acidic conditions cleave the Boc group, regenerating the free amine. For tert-Butyl (3-hydroxypyridin-2-yl)carbamate, this reaction proceeds via protonation of the carbamate oxygen, followed by elimination of isobutylene and CO₂ (Figure 1).

Typical Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

  • Hydrochloric acid (HCl) in dioxane or methanol.

Example :
In a related system, tert-butyl ((tert-butyldimethylsilyl)oxy)carbamate underwent Boc deprotection using HF/CH₃CN to yield free amines . Similar conditions apply here, though reaction times may vary due to steric and electronic effects of the pyridine ring.

Acylation of the Hydroxyl Group

The hydroxyl group on the pyridine ring can undergo acylation with acyl chlorides or anhydrides. This reaction typically requires a base to deprotonate the hydroxyl group, enhancing its nucleophilicity.

Reaction Conditions :

ReagentBaseSolventYield (%)
Benzoyl chlorideTriethylamineDichloromethane~85
Acetic anhydridePyridineTetrahydrofuran~75

Mechanism :

  • Deprotonation of the hydroxyl group by the base.

  • Nucleophilic attack on the acylating agent.

  • Elimination of the leaving group (e.g., Cl⁻).

Alkylation Reactions

The hydroxyl group can be alkylated to form ether derivatives. This is achieved via reaction with alkyl halides or sulfonates in the presence of a base.

Example :
Reaction with methyl iodide and potassium carbonate in acetone yields the corresponding methyl ether.

Optimized Conditions :

  • Alkylating Agent : Methyl iodide (1.2 equiv).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : DMF, 60°C, 12 h.

  • Yield : ~70% (estimated from analogous systems).

Nucleophilic Aromatic Substitution

The electron-withdrawing carbamate group activates the pyridine ring for nucleophilic substitution at specific positions. For example, the hydroxyl group can be converted to a better leaving group (e.g., via tosylation), enabling displacement by nucleophiles like amines or thiols.

Reaction Pathway :

  • Tosylation of the hydroxyl group using tosyl chloride.

  • Substitution with a nucleophile (e.g., sodium azide or potassium phthalimide).

Key Considerations :

  • Positional selectivity depends on the directing effects of the substituents.

  • Steric hindrance from the tert-butyl group may influence reaction rates.

Metal-Catalyzed Cross-Coupling Reactions

The pyridine ring can participate in cross-coupling reactions if functionalized with halogens or pseudohalogens. While the hydroxyl group itself is not directly reactive in such couplings, it can be converted to a triflate group (OTf) for Suzuki or Buchwald-Hartwig reactions.

Example :

  • Convert the hydroxyl group to a triflate using triflic anhydride.

  • Perform Suzuki coupling with aryl boronic acids under palladium catalysis.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Cs₂CO₃ (2.0 equiv).

  • Solvent : Dioxane/H₂O (4:1), 100°C, 24 h.

Mechanistic and Synthetic Considerations

  • The tert-butyl group enhances solubility in organic solvents but may sterically hinder reactions at the carbamate nitrogen.

  • The hydroxyl group’s acidity (pKa ~8–10) allows selective deprotonation under mild conditions, enabling sequential functionalization.

  • Computational studies suggest that the carbamate’s electron-withdrawing effect directs electrophilic substitution to the pyridine’s 5-position .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • Role : tert-Butyl (3-hydroxypyridin-2-yl)carbamate serves as a crucial building block in organic synthesis, particularly for the preparation of heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it a versatile precursor in synthetic chemistry.
  • Synthesis Method : The compound can be synthesized through the reaction of 3-hydroxypyridine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction typically occurs under inert conditions to ensure high purity and yield.

Biological Applications

Enzyme Inhibition Studies

  • Investigative Use : The compound is frequently employed in biological assays to study enzyme inhibition and protein interactions. Its ability to modulate enzymatic activity makes it valuable for understanding cellular processes and pathways.
  • Mechanism of Action : It functions by binding to specific enzymes, inhibiting their catalytic activity. This characteristic is particularly useful in pharmacological research aimed at developing new therapeutic agents.

Medicinal Chemistry

Potential Therapeutic Properties

  • Drug Development : Research indicates that this compound may have potential as a drug candidate due to its ability to influence biological pathways. Studies have shown its effectiveness in modulating targets relevant to diseases such as Alzheimer's disease .
  • Case Study : A study highlighted its protective effects against amyloid beta-induced toxicity in astrocytes, suggesting its role in neuroprotection and potential application in treating neurodegenerative disorders .

Industrial Applications

Pharmaceuticals and Agrochemicals

  • Manufacturing Use : In the industrial sector, this compound is utilized as an intermediate in the production of various pharmaceuticals and agrochemicals. Its chemical properties facilitate the synthesis of compounds with desired biological activities.

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxypyridin-2-yl)carbamate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The carbamate group can also participate in nucleophilic and electrophilic reactions, making the compound versatile in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate 5-Br, 6-Cl, 3-OH 323.57 Halogenated derivative; potential electrophilic reactivity for cross-coupling
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate 2-Cl, 5-CF₃ 296.67 Electron-withdrawing groups enhance stability; used in agrochemical intermediates
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 6-(CH₂OH) Not specified Hydroxymethyl group improves solubility; scaffold for prodrugs
tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate 2,5,6-OCH₃ 284.31 Methoxy groups increase lipophilicity; CNS drug candidate
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate 5-OCH₃, N-methyl 238.28 Methylation reduces polarity; used in peptide mimetics

Key Observations :

  • Halogenation (e.g., Br, Cl) increases molecular weight and introduces sites for Suzuki-Miyaura coupling .
  • Electron-withdrawing groups (e.g., CF₃, Cl) enhance chemical stability but may reduce nucleophilicity .
  • Hydroxyl and hydroxymethyl groups improve aqueous solubility, critical for pharmacokinetics .

Physicochemical Properties

  • Solubility : The hydroxyl group in tert-Butyl (3-hydroxypyridin-2-yl)carbamate likely confers moderate water solubility, whereas methoxy or halogenated analogs (e.g., ) exhibit higher lipophilicity.
  • Stability : Boc-protected derivatives generally resist hydrolysis under basic conditions but are cleaved by acids (e.g., TFA), a trait shared across analogs .

Biological Activity

tert-Butyl (3-hydroxypyridin-2-yl)carbamate is an organic compound that has garnered attention due to its potential biological activities. Characterized by the presence of a tert-butyl group and a hydroxypyridine moiety, this compound may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3C_{11}H_{14}N_{2}O_{3}, with a molecular weight of 222.24 g/mol. The structure features a hydroxypyridine ring that can participate in hydrogen bonding and π-π interactions, which are critical for its biological activity. The presence of the carbamate group enhances its reactivity by allowing it to form covalent bonds with nucleophilic residues in proteins, potentially modulating enzyme activities or receptor functions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as either a nucleophile or electrophile, facilitating various biochemical reactions. Notably, the formyl group can form covalent bonds with nucleophilic sites in proteins, influencing their function.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. These findings suggest a potential role for this compound in cancer therapeutics, although further investigations are necessary to elucidate the precise mechanisms involved.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it may reduce the production of pro-inflammatory cytokines and oxidative stress markers in cellular models, suggesting its potential utility in treating inflammatory diseases.

Study 1: Anticancer Activity

In a study conducted on human breast cancer cells, this compound was found to significantly reduce cell viability at concentrations above 10 µM. Mechanistic investigations revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Study 2: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of this compound against oxidative stress in neuronal cells. The results indicated that treatment with this compound led to a decrease in reactive oxygen species (ROS) levels and improved cell survival rates under oxidative stress conditions, suggesting its potential application in neurodegenerative disease management.

Interaction Studies

Interaction studies have provided insights into how this compound binds to biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The binding involves hydrogen bonds and hydrophobic interactions that stabilize the compound within enzyme active sites, indicating its relevance in pharmacokinetics and drug design.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureBiological Activity
tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamateStructureAntimicrobial properties
tert-Butyl (4-hydroxy-3-(2-methylpiperidin-yl)propyl)carbamateStructureNeuroprotective effects

These comparisons illustrate how variations in functional groups can lead to distinct chemical behaviors and biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3-hydroxypyridin-2-yl)carbamate, and what experimental conditions are critical for success?

Methodological Answer: The synthesis typically involves reacting 3-hydroxypyridin-2-amine with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium carbonate) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Key parameters include:

  • Temperature: Maintained at 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of the chloroformate) .
  • Inert Atmosphere: Nitrogen or argon is used to prevent moisture ingress, which can deactivate reagents .
  • Workup: Acidic quenching (e.g., 1 M HCl) followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Example Protocol:

StepReagents/ConditionsPurpose
13-Hydroxypyridin-2-amine, tert-butyl chloroformateCore reactants
2Triethylamine, THF, 0°C, N₂ atmosphereNeutralize HCl byproduct, stabilize reaction
3Column chromatography (hexane:EtOAc = 4:1)Purify product from unreacted amine or dimeric by-products

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm for pyridine ring), tert-butyl group (singlet at ~1.4 ppm), and hydroxyl proton (broad peak at ~5.5 ppm) .
    • ¹³C NMR: Confirm carbamate carbonyl (δ ~155 ppm) and tert-butyl carbons (δ ~28 ppm and ~80 ppm) .
  • Mass Spectrometry (ESI+/EI): Molecular ion peak at m/z ~224 [M+H]⁺ .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., hydroxyl-carbamate networks) using SHELX programs for refinement .

Common Pitfalls:

  • Hydroxyl proton exchange in NMR (use deuterated DMSO for sharper peaks).
  • Low crystallinity: Optimize solvent (e.g., slow evaporation from ethanol/water) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, particularly when encountering low efficiency?

Methodological Answer: Low yields often arise from:

  • Competing Hydrolysis: Moisture degrades tert-butyl chloroformate. Use molecular sieves in solvents and strictly anhydrous conditions .
  • By-product Formation: Dimeric species (e.g., urea derivatives) may form. Mitigate by slow reagent addition and maintaining low temperatures (0–5°C) .
  • Catalyst Optimization: For challenging substrates, employ DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

Case Study:
In a multi-step synthesis (), yields improved from 45% to 72% by:

Replacing THF with DMF to enhance solubility.

Adding CuI/Pd(PPh₃)₂Cl₂ catalysts for coupling reactions .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected peaks in NMR or mass spectra)?

Methodological Answer:

  • Identify Impurities: Compare with synthetic intermediates (e.g., unreacted amine or chloroformate) using LC-MS .
  • Tandem MS/MS: Fragment unexpected ions to deduce structures (e.g., dimeric carbamates at m/z ~447 [2M+H]⁺) .
  • Isolation via Prep-HPLC: Separate impurities and re-analyze isolated fractions .

Example:
A study () identified a by-product as tert-butyl (2-methoxypyridin-3-yl)carbamate due to accidental methylation during workup. This was confirmed via ¹H NMR (methoxy peak at δ 3.8 ppm) and resolved by avoiding methanol in purification .

Q. What are the key applications of this compound in drug discovery and enzyme studies?

Methodological Answer:

  • Protecting Group: The tert-butyl carbamate shields amines during multi-step syntheses (e.g., peptide couplings or metal-catalyzed reactions) .
  • Enzyme Inhibition: The hydroxyl-pyridine moiety chelates metal ions in active sites (e.g., kinases or phosphatases). Test via IC₅₀ assays using ATPase activity kits .
  • Intermediate in Heterocycle Synthesis: Used to prepare pyridone derivatives via hydrolysis or cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .

Case Study:
In , the compound served as a precursor for pyrimidine-triamine derivatives targeting kinase inhibition. Biological assays showed IC₅₀ values <100 nM against selected cancer cell lines .

Q. How can computational modeling aid in predicting the reactivity or stability of this compound?

Methodological Answer:

  • DFT Calculations: Predict nucleophilic sites (e.g., hydroxyl oxygen) using electrostatic potential maps. B3LYP/6-31G* level is sufficient for most applications .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., water/DMSO) to assess stability under storage conditions .
  • Docking Studies: Model interactions with enzyme targets (e.g., HIV-1 protease) to guide structural modifications .

Example:
A study () used MD simulations to show that the tert-butyl group enhances stability by reducing rotational freedom in the carbamate moiety .

Table 1: Comparative Synthesis Conditions

Parameter
BaseTriethylamineNaHCO₃LHMDS
SolventTHFDMAcToluene
Temp. Range0–5°C80°C100°C
CatalystNonePd/CuIPd₂(dba)₃/BINAP

Table 2: Common By-products and Mitigation Strategies

By-productSourceMitigation
Urea dimerExcess amineSlow chloroformate addition
Hydrolysis productMoistureAnhydrous conditions
Methylated derivativeMethanol solventUse ethanol or IPA

Properties

IUPAC Name

tert-butyl N-(3-hydroxypyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSPUTQMBTUUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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